molecular formula C17H15BrN2OS B2878896 (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(2-bromophenyl)methanone CAS No. 851863-96-2

(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(2-bromophenyl)methanone

Cat. No.: B2878896
CAS No.: 851863-96-2
M. Wt: 375.28
InChI Key: IYXYIJCYRGZTGS-UHFFFAOYSA-N
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Description

(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(2-bromophenyl)methanone is a synthetic organic compound that belongs to the class of imidazole derivatives

Scientific Research Applications

Chemistry

The compound is studied for its potential as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology

In biological research, the compound may be investigated for its potential as an enzyme inhibitor or receptor modulator, given the known activities of imidazole derivatives.

Medicine

Medicinal chemistry research may focus on the compound’s potential as an antimicrobial, antifungal, or anticancer agent.

Industry

In the industrial sector, the compound could be explored for its use in the development of new materials or as a catalyst in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(2-bromophenyl)methanone typically involves the following steps:

    Formation of the Imidazole Ring: This can be achieved through the condensation of appropriate aldehydes or ketones with amines in the presence of an acid catalyst.

    Introduction of the Benzylthio Group: This step involves the nucleophilic substitution of a suitable benzyl halide with a thiol group.

    Attachment of the Bromophenyl Group: The final step involves the coupling of the bromophenyl group to the imidazole ring, which can be achieved through various coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(2-bromophenyl)methanone would depend on its specific biological target. Generally, imidazole derivatives can interact with enzymes or receptors, modulating their activity through binding interactions. The benzylthio and bromophenyl groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(2-chlorophenyl)methanone
  • (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(2-fluorophenyl)methanone
  • (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(2-iodophenyl)methanone

Uniqueness

The presence of the bromine atom in (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(2-bromophenyl)methanone may confer unique reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. Bromine’s size and electronic properties can influence the compound’s interactions with biological targets and its overall stability.

Properties

IUPAC Name

(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(2-bromophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2OS/c18-15-9-5-4-8-14(15)16(21)20-11-10-19-17(20)22-12-13-6-2-1-3-7-13/h1-9H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYXYIJCYRGZTGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=CC=C2)C(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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